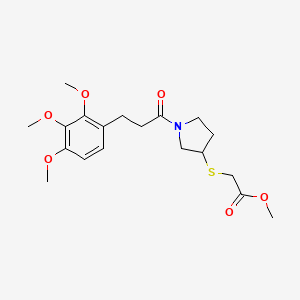

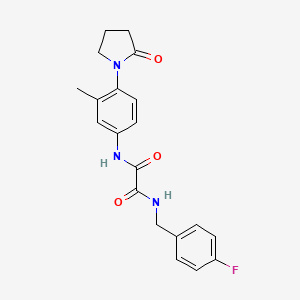

![molecular formula C12H15NO3 B3000944 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide CAS No. 2097869-50-4](/img/structure/B3000944.png)

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves fleeting nitrosocarbonyl intermediates . The selected aldehydes are converted into the corresponding oximes, and from the latter, the desired hydroxamoyl chlorides are obtained upon chlorination with chlorine gas . The in situ generation of the nitrile oxides is required as none of the nitrile oxides displayed any stability at room temperature .Molecular Structure Analysis

The most relevant and diagnostic 1H NMR signals are those relative to the olefinic protons of the cyclopentene and cyclohexene moieties .Chemical Reactions Analysis

The mild oxidation of these 1,3-dipoles with NMO is conducted in one pot in the presence of the required trapping dienes (freshly distilled cyclopentadiene or 1,3-cyclohexadiene) to afford the nitrosocarbonyl HDA cycloadducts .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 190-198°C . It has a molecular weight of 221.256.科学研究应用

Anticancer Activity

Furan carboxamide derivatives have been explored for their potential as anticancer agents. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed to target the epidermal growth factor receptor (EGFR), showing cytotoxic activities against various cancer cell lines .

Antiviral Applications

Some furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza viruses, suggesting their potential use in antiviral therapies .

Cytotoxicity Against Breast Cancer

New furan-based derivatives have been synthesized and evaluated for their cytotoxic activity against breast cancer cell lines, such as MCF-7 .

Antibacterial Activity

Recent advances in the synthesis of furan derivatives have led to the development of compounds with significant antibacterial activity. For example, nitrofurantoin analogues containing furan and pyrazole scaffolds have been designed and synthesized .

Enzyme Inhibition

Furan/thiophene-2-carboxamide derivatives have been prepared and assessed for their bioactivity, including enzyme inhibition properties .

Anti-Microbial and Anti-Cancer Potential

Carbamothioyl-furan-2-carboxamide derivatives have been synthesized and evaluated for their anti-cancer and anti-microbial potential against various human cancer cell lines and microbial strains .

作用机制

Target of Action

The primary target of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide is the Influenza A virus H1N1 . This virus is a significant public health concern and remains a target for inhibition with small molecules .

Mode of Action

The compound interacts with the influenza A virus by inhibiting its replication

Biochemical Pathways

The compound is involved in the synthesis of carbocyclic nucleoside analogues . Fleeting nitrosocarbonyl intermediates are at work in this short-cut synthesis . The nucleoside derivatives were tested for their inhibitory activity against a variety of viruses .

Result of Action

The compound has shown promising antiviral activities, particularly against the Influenza A virus H1N1 . The nucleoside derivatives were tested for their inhibitory activity against a variety of viruses .

属性

IUPAC Name |

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(10-5-4-8-16-10)13-9-12(15)6-2-1-3-7-12/h2,4-6,8,15H,1,3,7,9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSQIDWZWDCKKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Methyltriazol-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3000865.png)

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/no-structure.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3000882.png)